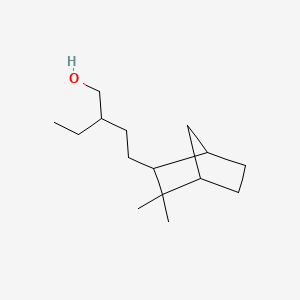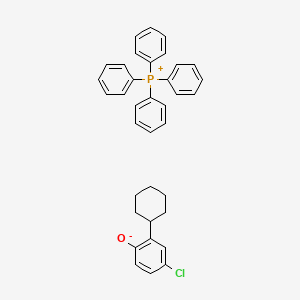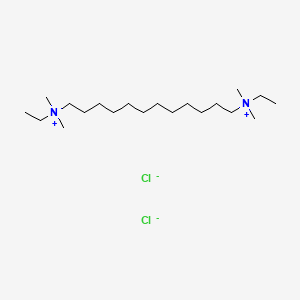
4-Chloro-6-tetradecyl-m-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-tetradecyl-m-cresol is an organic compound with the chemical formula C21H35ClO. It is a chlorinated phenol derivative, known for its antimicrobial properties. This compound is used in various applications, including as a preservative and disinfectant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-tetradecyl-m-cresol typically involves the chlorination of 6-tetradecyl-m-cresol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The raw materials are mixed in reactors, and the reaction is monitored to achieve the desired yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-tetradecyl-m-cresol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted phenols.
Aplicaciones Científicas De Investigación
4-Chloro-6-tetradecyl-m-cresol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential use in antimicrobial formulations and as a disinfectant in medical settings.
Industry: Utilized in the formulation of disinfectants, preservatives, and antiseptics.
Mecanismo De Acción
The antimicrobial action of 4-Chloro-6-tetradecyl-m-cresol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria and fungi.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties and used in similar applications.
Chloroxylenol: Another chlorinated phenol with broad-spectrum antimicrobial activity.
Uniqueness
4-Chloro-6-tetradecyl-m-cresol is unique due to its long alkyl chain, which enhances its lipophilicity and membrane-disrupting capabilities. This structural feature makes it more effective in certain applications compared to its shorter-chain analogs.
Propiedades
Número CAS |
31522-07-3 |
|---|---|
Fórmula molecular |
C21H35ClO |
Peso molecular |
339.0 g/mol |
Nombre IUPAC |
4-chloro-5-methyl-2-tetradecylphenol |
InChI |
InChI=1S/C21H35ClO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-17-20(22)18(2)16-21(19)23/h16-17,23H,3-15H2,1-2H3 |
Clave InChI |
CUNQNPBLNXQQNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=C(C=C(C(=C1)Cl)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)





